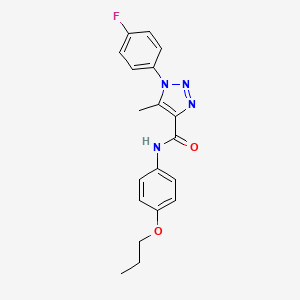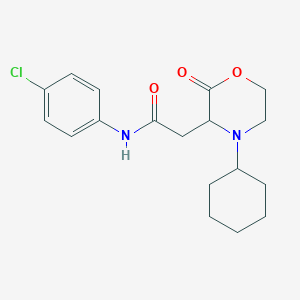![molecular formula C19H20N2O2 B4843008 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4843008.png)
3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone
描述
3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. DMQX is a potent antagonist of ionotropic glutamate receptors, specifically targeting the AMPA receptor subtype. The compound has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological conditions.
作用机制
3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone is a selective antagonist of the AMPA receptor subtype. The compound binds to the receptor and prevents the binding of glutamate, the natural ligand of the receptor. This results in the inhibition of the receptor's ion channel, which prevents the influx of calcium ions into the cell. This mechanism of action leads to the inhibition of synaptic transmission, which is essential for learning and memory.
Biochemical and Physiological Effects:
3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is critical for learning and memory. 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone has also been shown to inhibit the induction of long-term depression (LTD) in the cerebellum, which is essential for motor learning. In addition, 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been shown to have anti-inflammatory effects and to protect against neurotoxicity.
实验室实验的优点和局限性
3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone has several advantages for laboratory experiments. The compound is highly selective for the AMPA receptor subtype, which allows for the specific inhibition of synaptic transmission mediated by this receptor. 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone is also relatively stable and easy to synthesize, which makes it a convenient tool for scientific research. However, 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone has some limitations. The compound has a relatively short half-life in vivo, which limits its usefulness for long-term studies. In addition, the compound has some off-target effects, which may complicate the interpretation of experimental results.
未来方向
The use of 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone in scientific research is likely to continue in the future. One potential future direction is the development of more selective and potent AMPA receptor antagonists. These compounds could be used to further investigate the role of glutamate receptors in various physiological and pathological conditions. Another potential future direction is the use of 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone in the development of new therapies for neurodegenerative diseases. The compound's ability to protect against neurotoxicity and its anti-inflammatory effects make it a promising candidate for further study. Finally, the use of 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone in combination with other drugs or therapies could lead to new insights into the mechanisms of synaptic plasticity and the treatment of neurological disorders.
科学研究应用
3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. The compound has been used to investigate the mechanisms of synaptic plasticity, learning, and memory. 3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3-[3-(3,5-dimethylphenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-10-15(2)12-16(11-14)23-9-5-8-21-13-20-18-7-4-3-6-17(18)19(21)22/h3-4,6-7,10-13H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGCQCJGAUUKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2C=NC3=CC=CC=C3C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-anilino-5-[(cyclohexylacetyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4842929.png)
![3-methyl-N-{4-[(phenylacetyl)amino]phenyl}butanamide](/img/structure/B4842950.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4842952.png)
![2-(2,4-dimethylphenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide](/img/structure/B4842959.png)
![5,5'-[1,2-ethanediylbis(thio)]bis[1-(4-methoxyphenyl)-1H-tetrazole]](/img/structure/B4842967.png)
![4-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4842970.png)

![N-{[4-ethyl-5-({2-[(3-methyl-2-pyridinyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4842993.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4843000.png)
![methyl 1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4843006.png)
![4-methyl-N-[1-{[(4-methylbenzyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4843011.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4843030.png)

![(3-bromo-4-fluorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4843044.png)